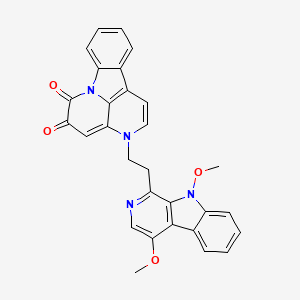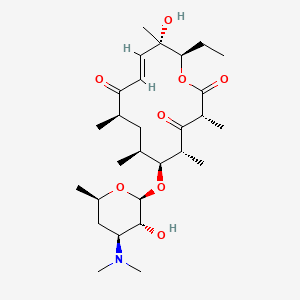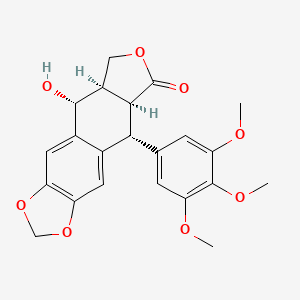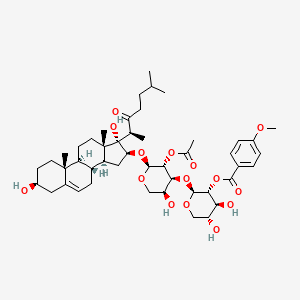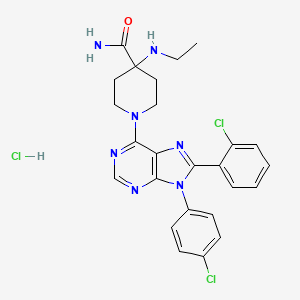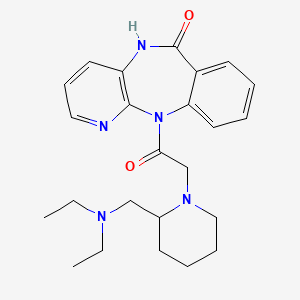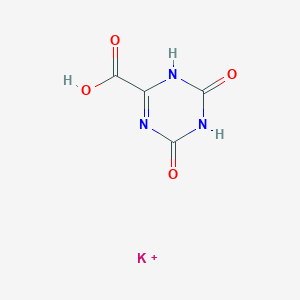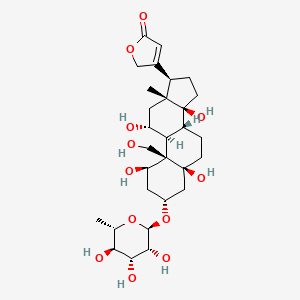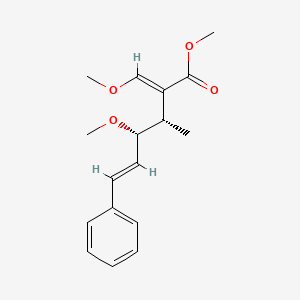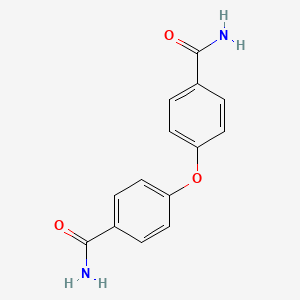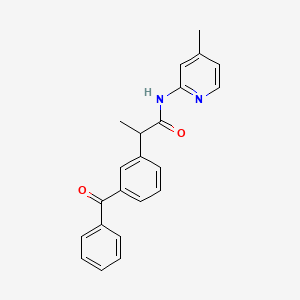
匹克托芬
描述
吡酮普芬是一种非甾体抗炎药 (NSAID),主要用于以乳膏形式进行局部应用吡酮普芬是酮洛芬的 4-吡啶甲酰胺衍生物,酮洛芬是另一种知名的 NSAID .
科学研究应用
吡酮普芬有几种科学研究应用:
化学: 用作研究 NSAID 在各种化学反应中的行为的模型化合物。
生物学: 研究其对细胞过程和炎症途径的影响。
医学: 用于临床研究,以评估其在治疗关节外风湿病和酒渣鼻等疾病方面的疗效.
工业: 用于配制局部乳膏和其他药物产品.
作用机制
吡酮普芬通过抑制环氧合酶-2 (COX-2) 酶发挥作用,该酶参与前列腺素的合成。前列腺素是疼痛、发烧和炎症的介质。通过抑制 COX-2,吡酮普芬降低了前列腺素的水平,从而减轻疼痛和炎症 .
生化分析
Biochemical Properties
Piketoprofen plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, piketoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, piketoprofen interacts with various proteins and biomolecules involved in the inflammatory response, further contributing to its therapeutic effects .
Cellular Effects
Piketoprofen exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, piketoprofen inhibits the COX-2 enzyme, leading to a decrease in prostaglandin synthesis, which in turn reduces inflammation and pain . This inhibition also affects cell signaling pathways involved in the inflammatory response, thereby modulating the expression of genes associated with inflammation . Furthermore, piketoprofen’s impact on cellular metabolism includes alterations in the production of inflammatory mediators and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of piketoprofen involves the inhibition of cyclooxygenase enzymes, particularly COX-2 . Piketoprofen binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction inhibits the enzyme’s activity, leading to a reduction in prostaglandin levels and subsequent alleviation of inflammation and pain . Additionally, piketoprofen may influence gene expression by modulating transcription factors involved in the inflammatory response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piketoprofen have been observed to change over time. Studies have shown that piketoprofen is relatively stable and maintains its efficacy over extended periods . Degradation of the compound can occur under certain conditions, potentially affecting its long-term stability and effectiveness . Long-term studies have also indicated that piketoprofen can have sustained effects on cellular function, including prolonged inhibition of COX-2 activity and reduction in prostaglandin levels .
Dosage Effects in Animal Models
The effects of piketoprofen vary with different dosages in animal models. At lower doses, piketoprofen effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, piketoprofen may exhibit toxic effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in therapeutic effects but rather increases the risk of adverse effects .
Metabolic Pathways
Piketoprofen is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation . The primary metabolic pathway involves the conversion of piketoprofen to its metabolites through enzymatic reactions . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the metabolism of many drugs . The metabolites of piketoprofen are then excreted from the body, primarily through renal elimination .
Transport and Distribution
Piketoprofen is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of piketoprofen is influenced by factors such as tissue perfusion, binding affinity to tissue components, and the presence of transport proteins . These factors determine the localization and concentration of piketoprofen within different tissues .
Subcellular Localization
The subcellular localization of piketoprofen is primarily within the cytoplasm and cellular membranes . Piketoprofen’s activity and function are influenced by its localization within these compartments . The compound may also undergo post-translational modifications that direct it to specific organelles or compartments within the cell . These modifications can affect the activity and function of piketoprofen, contributing to its overall therapeutic effects .
准备方法
合成路线和反应条件
吡酮普芬的合成涉及以下步骤:
酰氯的形成: 亚硫酰氯与酮洛芬反应生成其酰氯。
酰胺的形成: 酰氯然后与 2-氨基-4-甲基吡啶反应生成吡酮普芬.
工业生产方法
吡酮普芬的工业生产遵循相同的合成路线,但在更大的规模上进行,确保反应条件针对最大产量和纯度进行优化。使用非离子表面活性剂可以增强吡酮普芬的经皮吸收 .
化学反应分析
反应类型
吡酮普芬经历了几种类型的化学反应,包括:
氧化: 吡酮普芬可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以将吡酮普芬转化为其还原形式。
取代: 吡酮普芬可以进行取代反应,特别是在亲核试剂存在的情况下。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 胺和硫醇等亲核试剂可以在温和条件下使用。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化会导致形成羧酸,而还原会导致生成醇或胺。
相似化合物的比较
类似化合物
酮洛芬: 吡酮普芬的母体化合物,也是一种具有类似抗炎特性的 NSAID。
氟比洛芬: 另一种用于类似适应症的 NSAID。
萘布洛芬: 一种抑制 COX-2 的酯前药.
独特性
吡酮普芬由于其特定的化学结构而具有独特性,这使得它能够有效地进行局部应用,并在炎症部位发挥靶向作用。其 4-吡啶甲酰胺衍生物结构使其与其他 NSAID 区别开来,提供了独特的药代动力学和药效学特性 .
属性
IUPAC Name |
2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-11-12-23-20(13-15)24-22(26)16(2)18-9-6-10-19(14-18)21(25)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFKKFRSMGBFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021570, DTXSID90866814 | |
| Record name | Piketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60576-13-8 | |
| Record name | Piketoprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60576-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piketoprofen [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060576138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piketoprofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIKETOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362QBC4NL0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


